[1-(2,4-Dimethoxybenzyl)piperidin-4-yl](diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol is a complex organic compound that features a piperidine ring substituted with a dimethoxybenzyl group and a diphenylmethanol moiety
Preparation Methods
The synthesis of 1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine with 2,4-dimethoxybenzyl chloride, followed by the addition of diphenylmethanol under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed depend on the specific reagents and conditions used, but can include various substituted piperidines, alcohols, and ketones.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and benzyl-substituted piperidines. What sets 1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol apart is its unique combination of a dimethoxybenzyl group and a diphenylmethanol moiety, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- Diphenyl(4-piperidinyl)methanol
- N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide
- (1-Methyl-4-piperidinyl)(diphenyl)methanol .
Properties
Molecular Formula |
C27H31NO3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H31NO3/c1-30-25-14-13-21(26(19-25)31-2)20-28-17-15-24(16-18-28)27(29,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,29H,15-18,20H2,1-2H3 |
InChI Key |
YBRZCPMLFGVRQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.